N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazole ring substituted with a trifluoromethyl group and an isopropylamine group, making it a subject of interest in both organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)thiazole with isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isopropylamine group may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-propan-2-yl-4-(trifluoromethyl)aniline
- 4-(trifluoromethyl)thiazole
- N-isopropylthiazole
Uniqueness
N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to the combination of its trifluoromethyl and isopropylamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.
Properties
CAS No. |
134881-03-1 |
---|---|
Molecular Formula |
C7H9F3N2S |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H9F3N2S/c1-4(2)11-6-12-5(3-13-6)7(8,9)10/h3-4H,1-2H3,(H,11,12) |
InChI Key |
YAPNHWIMJAPIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.